2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
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Overview
Description
2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which can then be further functionalized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives with different substituents on the thiazole ring or the phenyl group. Examples include:
- 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
- 2-(3-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Uniqueness
2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of the chlorophenyl group and the carboxylic acid group provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJLNNFMPSGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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